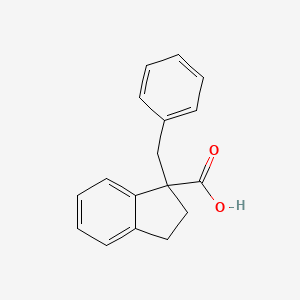

1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-16(19)17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)17/h1-9H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFWAJSVZUQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872785-39-2 | |

| Record name | 1-benzyl-2,3-dihydro-1Ð?-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene and benzyl halides.

Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by nucleophilic substitution with benzyl halides.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Overview

1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound belonging to the class of indene derivatives. Its structure features a benzyl group attached to the indene ring system, along with a carboxylic acid functional group. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions.

- Reagent in Organic Reactions : The compound is employed as a reagent in several organic reactions, facilitating the formation of diverse chemical entities.

Biology

- Biological Activity Studies : Research has indicated that this compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. These activities are under investigation for their therapeutic implications.

- Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors, particularly against targets such as α-glucosidase and acetylcholinesterase. The structure of this compound may provide insights into its inhibitory potential against these enzymes .

Medicine

- Therapeutic Applications : Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may contribute to its efficacy as a drug candidate .

- Drug Development : The compound's ability to act as a precursor in the synthesis of pharmaceutical agents highlights its significance in drug discovery and development processes .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals that possess specific properties tailored for various applications .

- Material Science : The compound may also find applications in developing new materials with desired characteristics due to its structural properties .

Case Study 1: Anticancer Activity

A study on structurally similar indene derivatives demonstrated significant anticancer activity against various cancer cell lines. The findings suggested that modifications to the indene structure could enhance biological potency, indicating that this compound might also exhibit similar effects when further studied .

Case Study 2: Enzyme Inhibition

Research into benzodioxane derivatives revealed their potential as effective inhibitors of α-glucosidase and acetylcholinesterase. These studies provide a framework for understanding how compounds like this compound could be evaluated for similar enzyme inhibitory activities .

Mechanism of Action

The mechanism of action of 1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

2,3-Dihydro-1H-indene-2-carboxylic Acid (CAS 25177-85-9)

- Structural Difference : The carboxylic acid group is at position 2 instead of position 1.

4-Fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid

- Structural Difference : Fluorine substitution at position 3.

- Impact : The electron-withdrawing fluorine increases acidity (lower pKa) and enhances metabolic stability, making it suitable for drug design. Synthesis involves cyanide substitution followed by hydrolysis .

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid (DK-B-59)

- Structural Difference : Fluorine at position 5.

- Impact : NMR data (δ 7.24–7.13 ppm for aromatic protons) and X-ray crystallography reveal planar geometry, favoring interactions with biological targets like GABA receptors .

Methoxy-Substituted Derivatives

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 116854-10-5)

- Structural Difference : Methoxy group at position 5.

- Physicochemical Properties :

- Boiling point: 417.6±45.0 °C

- Density: 1.2±0.1 g/cm³

- Impact : The electron-donating methoxy group reduces acidity (higher pKa) and increases lipophilicity, enhancing membrane permeability .

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 62956-62-1)

- Structural Difference : Methoxy group at position 6.

- Applications : Used in synthesizing fluorescent probes due to its stable aromatic system .

Amino-Substituted Derivatives

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 1157935-94-8)

- Structural Difference: Methylamino group at position 1.

- Properties : Molecular weight 191.23; LC-MS m/z = 178.0 [M+H]⁺.

1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic Acid

- Structural Difference: Protective benzyloxycarbonyl (Cbz) group on the amino moiety.

- Applications : Serves as a prodrug intermediate, with the Cbz group enabling controlled release in vivo .

Biological Activity

1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzyl group attached to an indene ring system with a carboxylic acid functional group. The synthesis typically involves nucleophilic substitution reactions using indene and benzyl halides under strong basic conditions. This compound serves as a versatile building block for further chemical modifications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly against the human immunodeficiency virus (HIV). In vitro studies demonstrated that derivatives of this compound inhibit HIV reverse transcriptase and associated ribonuclease H activities with IC50 values in the low micromolar range (3.0 to 36 µM) . These findings suggest potential applications in developing antiviral therapies.

Anticancer Activity

In the context of anticancer research , this compound has shown efficacy in inhibiting cancer cell proliferation. Studies involving various cancer cell lines indicated that the compound could induce apoptosis and inhibit cell growth, with IC50 values indicating significant potency .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell metabolism by binding to their active sites.

- Cell Signaling Pathways : It may modulate signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer effects.

Study on Antimicrobial Effects

A recent study assessed the antimicrobial activity of several indene derivatives, including this compound. The results highlighted significant inhibition against E. coli and S. aureus, suggesting that modifications to the indene structure can enhance antimicrobial potency.

Evaluation of Antiviral Properties

In another investigation focused on HIV, researchers synthesized several analogs of this compound and evaluated their inhibitory effects on HIV replication in cell cultures. The most potent analog demonstrated an EC50 value of 3.0 µM, indicating strong antiviral activity .

Summary of Findings

Q & A

Q. What are the common synthetic routes for 1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid?

The synthesis typically involves functionalization of the indene core. A general approach includes:

- Step 1 : Formation of the indene backbone via cyclization or alkylation of precursor molecules (e.g., dihydroindene ketones or nitriles).

- Step 2 : Introduction of the benzyl group through nucleophilic substitution or Friedel-Crafts alkylation. For example, sodium ethoxide and tosyl cyanide have been used to functionalize similar dihydroindene derivatives, followed by benzylation .

- Step 3 : Hydrolysis or oxidation to yield the carboxylic acid moiety.

Q. Key Considerations :

- Purity control (≥95%) via recrystallization or column chromatography is critical, as impurities can affect downstream reactivity .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- 1H-NMR : To confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and dihydroindene backbone (δ 2.5–3.5 ppm for CH₂ groups) .

- HPLC : For purity assessment (e.g., 95% purity as noted in industrial-grade syntheses) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., theoretical m/z ~265.3 for C₁₇H₁₆O₂) .

Table 1 : Example Characterization Data

| Method | Key Peaks/Results | Reference |

|---|---|---|

| 1H-NMR | δ 3.2 (CH₂), δ 7.3 (Ph) | |

| HPLC | Retention time: 8.2 min |

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance benzylation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) improve solubility of intermediates .

- Reaction Monitoring : TLC or in-situ FTIR to track progress and minimize side reactions .

Q. Data Contradiction Note :

Q. How to address solubility limitations in biological or catalytic studies?

- Derivatization : Convert the carboxylic acid to esters or amides for improved lipophilicity. For example, nitrile derivatives (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile) show enhanced solubility in organic phases .

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while increasing aqueous solubility .

Q. How to reconcile discrepancies in reported biological activity data?

- Purity Verification : Confirm batch purity via HPLC; impurities like unreacted benzyl halides can skew bioassay results .

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography to resolve enantiomeric differences (e.g., (1S)- vs. (1R)-configurations) .

Example : A study on the anti-inflammatory activity of a related dihydroindene-carboxylic acid (Clidanac) showed variability attributed to stereochemical impurities .

Q. What safety protocols are recommended for handling this compound?

Q. What are potential applications in medicinal chemistry?

Q. Advanced Methodological Challenges

Q. How to design experiments to probe metabolic stability?

Q. What computational tools predict reactivity or docking interactions?

- DFT Calculations : Model electronic effects of the benzyl group on carboxylic acid acidity.

- Molecular Docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., COX-2) using crystal structures from the PDB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.